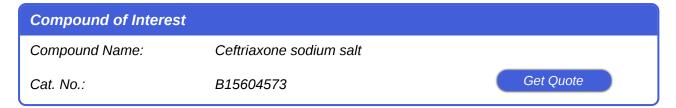


Application Notes and Protocols: Preparation of Ceftriaxone Sodium Salt Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, quality control, and stability of **Ceftriaxone Sodium Salt** Solution for Injection. The protocols are intended for use in a research and drug development setting.

Physicochemical Properties of Ceftriaxone Sodium

Ceftriaxone Sodium is a sterile, semisynthetic, broad-spectrum cephalosporin antibiotic.[1][2] It is a white to yellowish crystalline powder that is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1][3][4] The pH of a 1% aqueous solution is approximately 6.7.[1]



Property	Value	References
Appearance	White to yellowish crystalline powder	[1][3]
Solubility in Water	Readily soluble (approx. 40 g/100 mL at 25°C)	[4][5]
Solubility in Methanol	Sparingly soluble	[1][4]
Solubility in Ethanol	Very slightly soluble	[1]
pH (1% aqueous solution)	6.0 - 8.0	[3][6]
Sodium Content	Approx. 83 mg (3.6 mEq) per gram of ceftriaxone	[1]

Reconstitution and Formulation Protocols Materials and Equipment

- Ceftriaxone Sodium, USP grade
- Sterile Water for Injection (SWFI)
- 0.9% Sodium Chloride Injection, USP
- 5% Dextrose Injection, USP
- 1% Lidocaine Hydrochloride Injection, USP (for IM use only)
- Sterile vials and stoppers
- Syringes and needles
- Analytical balance
- pH meter
- · Laminar flow hood or aseptic processing area



Reconstitution for Intravenous (IV) Administration

- Aseptically weigh the required amount of Ceftriaxone Sodium powder.
- In a laminar flow hood, reconstitute the powder with a suitable sterile diluent. Common diluents include Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose.[7]
- For direct IV injection, a common reconstitution is to dissolve 1 g of Ceftriaxone Sodium in 10 mL of SWFI.[6]
- For IV infusion, the reconstituted solution can be further diluted in a compatible infusion fluid.
 [6]
- Gently swirl the vial to ensure complete dissolution. The resulting solution should be a clear, light yellow to amber solution.[1]
- Visually inspect the solution for particulate matter before administration.[1]

Vial Size	Diluent Volume for IV Injection	Approximate Available Volume	Approximate Concentration
1 g	9.6 mL	10 mL	100 mg/mL
2 g	19.2 mL	20 mL	100 mg/mL

Caution: Do not use diluents containing calcium, such as Ringer's solution or Hartmann's solution, to reconstitute or dilute Ceftriaxone Sodium, as this can lead to the formation of a precipitate.[1][2]

Reconstitution for Intramuscular (IM) Administration

- Aseptically weigh the required amount of Ceftriaxone Sodium powder.
- In a laminar flow hood, reconstitute the powder with Sterile Water for Injection or 1%
 Lidocaine Hydrochloride Injection to minimize injection site pain.
- A common reconstitution for IM injection is to dissolve 1 g of Ceftriaxone Sodium in 3.6 mL of a suitable diluent to achieve a concentration of 250 mg/mL.



- Gently swirl the vial to ensure complete dissolution.
- Visually inspect the solution for particulate matter before administration.

Vial Size	Diluent Volume for IM Injection	Approximate Available Volume	Approximate Concentration
1 g	3.6 mL	4.0 mL	250 mg/mL
1 g	2.1 mL	2.8 mL	350 mg/mL

Stability of Reconstituted Solutions

The stability of the reconstituted Ceftriaxone Sodium solution is dependent on the diluent, concentration, and storage temperature.

Diluent	Concentration	Storage Condition	Stability
Sterile Water for Injection	100 mg/mL	Room Temperature (25°C)	2 days
Refrigerated (4°C)	10 days		
0.9% Sodium Chloride	10-40 mg/mL	Room Temperature (25°C)	2 days
Refrigerated (4°C)	10 days		
5% Dextrose	10-40 mg/mL	Room Temperature (25°C)	2 days
Refrigerated (4°C)	10 days		
1% Lidocaine HCl	250 mg/mL	Room Temperature (25°C)	24 hours
Refrigerated (4°C)	3 days		

Note: Frozen solutions of Ceftriaxone Sodium reconstituted with 5% Dextrose or 0.9% Sodium Chloride at concentrations between 10 mg/mL and 40 mg/mL are stable for up to 26 weeks



when stored at -20°C in PVC or polyolefin containers. Thaw frozen solutions at room temperature before use and do not refreeze.[1]

Quality Control Experimental Protocols Assay (Potency) - High-Performance Liquid Chromatography (HPLC)

This method determines the potency of Ceftriaxone Sodium.

- · Chromatographic System:
 - Column: C18, 4.6 mm x 15 cm, 5 μm packing (L1)[6]
 - Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 7.0) and an organic solvent (e.g., acetonitrile). A common mobile phase consists of purified water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[6][8]
 - Flow Rate: Approximately 1.0 mL/min[9]
 - Detector: UV, 270 nm[6]
- Standard Preparation: Prepare a solution of USP Ceftriaxone Sodium RS in the mobile phase to a known concentration of about 0.2 mg/mL.[6]
- Sample Preparation: Accurately weigh and dissolve the Ceftriaxone Sodium for Injection in the mobile phase to obtain a concentration of about 0.2 mg/mL.[6]
- Procedure:
 - Inject equal volumes (e.g., 20 μL) of the Standard and Sample preparations into the chromatograph.
 - Record the chromatograms and measure the peak responses.
 - Calculate the quantity of ceftriaxone in the sample by comparing the peak area of the sample to the peak area of the standard.



Sterility Testing (USP <71>)

This test is performed to ensure the absence of viable microorganisms.

- Method: Membrane Filtration is the preferred method for filterable aqueous preparations.[10]
- Procedure:
 - Aseptically filter a representative sample of the reconstituted Ceftriaxone Sodium solution through a 0.45 μm membrane filter.
 - Rinse the filter with sterile diluting fluid to remove any residual antibiotic. The addition of sterile β-lactamase can be used to inactivate any remaining ceftriaxone.[11]
 - Aseptically transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).[12]
 - Incubate the media for not less than 14 days.[12]
 - Observe for microbial growth. The absence of growth indicates that the sample meets the sterility requirements.

Particulate Matter (USP <788>)

This test quantifies sub-visible particles in the solution.

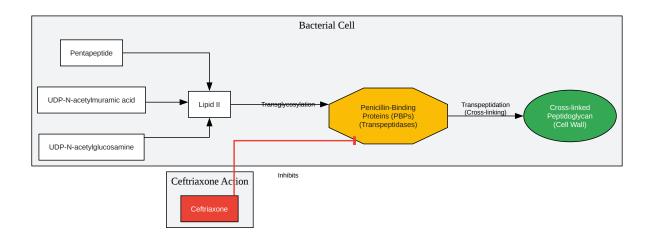
- Method: Light Obscuration Particle Count Test.[13]
- Procedure:
 - Use a calibrated light obscuration particle counter.
 - For small-volume injections (<100 mL), the contents of 10 or more units may be combined.
 [14]
 - Introduce the reconstituted solution into the sensor of the instrument.
 - \circ Count the number of particles equal to or greater than 10 μ m and 25 μ m.



- Acceptance Criteria (for small-volume injections):
 - Not more than 6000 particles per container ≥ 10 μm.[14]
 - Not more than 600 particles per container ≥ 25 µm.[14]

Mechanism of Action and Degradation Pathway Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftriaxone is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[15] The beta-lactam ring of ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[16][17] This inhibition leads to the formation of a defective cell wall and ultimately results in bacterial cell lysis.[18]



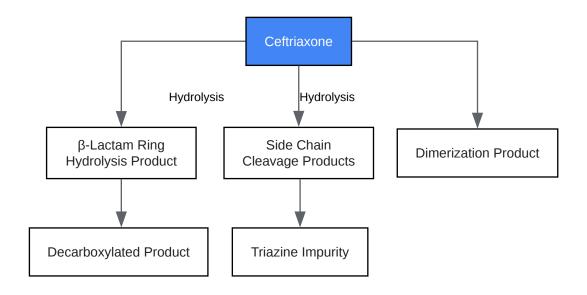
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Caption: Ceftriaxone inhibits bacterial cell wall synthesis.

Aqueous Degradation Pathway

Ceftriaxone can degrade in aqueous solutions through various reactions, including hydrolysis of the β -lactam ring and modifications to its side chains. The diagram below illustrates a proposed degradation pathway.



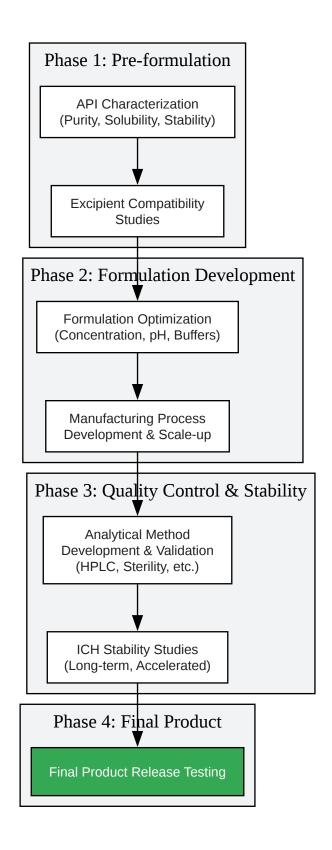
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Caption: Proposed degradation pathway of Ceftriaxone in an aqueous solution.

Experimental Workflow for Formulation Development

The following diagram outlines a typical workflow for the development of a Ceftriaxone Sodium for Injection formulation.





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Caption: Workflow for Ceftriaxone Sodium for Injection formulation development.



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